molecular formula C9H17NO3 B13995353 Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate CAS No. 391642-57-2

Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate

Cat. No.: B13995353
CAS No.: 391642-57-2
M. Wt: 187.24 g/mol
InChI Key: QPZWOTJKMZYMQG-UHFFFAOYSA-N
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Description

Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate is a chemical compound with the CAS Registry Number 391642-57-2 and a molecular formula of C9H17NO3, corresponding to a molecular weight of 187.24 g/mol . This reagent is of significant interest in synthetic and medicinal chemistry research. It features both a 3-hydroxypropylamino group and a pent-4-enoate ester moiety, making it a versatile building block or intermediate for the synthesis of more complex molecules . The compound is recognized under several synonyms, including N-(3-hydroxypropyl)-(DL)-allylglycine methyl ester, which highlights its potential application as an unnatural amino acid derivative in peptide-mimetic studies . Published literature indicates its use in synthetic routes within bioorganic and medicinal chemistry research, underscoring its value in developing pharmacologically active compounds . Researchers utilize this material strictly for laboratory research purposes. This product is labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

391642-57-2

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 2-(3-hydroxypropylamino)pent-4-enoate

InChI

InChI=1S/C9H17NO3/c1-3-5-8(9(12)13-2)10-6-4-7-11/h3,8,10-11H,1,4-7H2,2H3

InChI Key

QPZWOTJKMZYMQG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC=C)NCCCO

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate

General Synthetic Strategies

The synthesis of this compound typically involves:

  • Introduction of the amino substituent bearing the 3-hydroxypropyl group.
  • Formation of the pent-4-enoate backbone with an alkene functionality.
  • Esterification to form the methyl ester.

The synthetic routes can be divided broadly into:

Specific Preparation Routes and Reaction Conditions

Formation of the Pent-4-enoate Backbone

The pent-4-enoate moiety can be introduced via:

Representative Synthetic Scheme (Summary)

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Nucleophilic substitution 3-chloropropanol, K2CO3, reflux N-(3-hydroxypropyl) amine derivative
2 Michael addition Methyl acrylate, base (e.g., NaH) Amino-substituted pent-4-enoate intermediate
3 Esterification MeOH, acid catalyst This compound

Analysis of Preparation Methods

Yields and Purity

  • Reported yields for similar amino alcohol ester syntheses range from 60% to 85% depending on the reaction step and purification method.
  • Purity is typically confirmed by NMR spectroscopy, mass spectrometry, and chromatographic techniques such as HPLC.

Stereochemical Considerations

  • The presence of a chiral center at the amino-substituted carbon may require enantioselective synthesis or resolution techniques.
  • Use of chiral auxiliaries or catalysts (e.g., chiral hydrazones, oxazolidinones) has been reported in related syntheses to control stereochemistry with high enantiomeric excess (96–98%).

Reaction Optimization

  • Base strength, solvent polarity, and temperature are critical parameters influencing the substitution and addition steps.
  • Use of protecting groups (e.g., Boc, acetonide) may be necessary to prevent side reactions on the hydroxy group during certain steps.

Research Discoveries and Methodological Advances

Use of Hydrazone and Oxazolidinone Auxiliaries

  • Advanced synthetic methodologies employ hydrazone intermediates with chiral auxiliaries to achieve high stereoselectivity in amino alcohol derivatives.
  • Photolysis of manganese carbonyl complexes enables radical-mediated alkylation steps for complex amino alcohol formation.

Catalytic and Enzymatic Approaches

  • Enantioselective Strecker reactions catalyzed by urea Schiff base catalysts have been developed to prepare amino acid derivatives with high enantiopurity, which can be adapted for similar compounds.
  • Transition metal-catalyzed coupling reactions facilitate the formation of carbon-nitrogen bonds in amino alcohol syntheses.

Application in Drug Discovery

  • Compounds structurally related to this compound have been studied as kinase inhibitors and other bioactive molecules, indicating the importance of efficient synthetic routes.

Data Table: Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Yield (%) Stereoselectivity Advantages References
Nucleophilic substitution 3-chloropropanol, K2CO3, reflux 70–80 Racemic or resolved Simple, scalable
Michael addition Methyl acrylate, NaH, solvent 65–75 Moderate Direct C–N bond formation
Hydrazone auxiliary method Mn2(CO)10 photolysis, n-BuLi 60–85 High (96–98% ee) High stereocontrol, complex targets
Enantioselective Strecker Urea Schiff base catalyst 70–90 High Enantioselective, mild conditions

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the saturated ester.

    Substitution: The major products are the substituted amides or esters.

Scientific Research Applications

Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate depends on its specific application. In general, the compound interacts with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The presence of functional groups such as the hydroxyl and amine groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

a. Methyl 3-(4-amino-3-hydroxyphenyl)prop-2-enoate (CAS: 90717-63-8)
  • Structure: Prop-2-enoate backbone with a 4-amino-3-hydroxyphenyl substituent at C3.
  • Key Properties: Molecular weight: 193.20 g/mol LogP: 1.74 (moderate lipophilicity) PSA: 72.55 Ų (high polarity due to amino and hydroxyl groups) .

Comparison: The pent-4-enoate chain in the target compound likely increases molecular weight (estimated ~203.24 g/mol) and chain flexibility compared to the rigid prop-2-enoate system. The 3-hydroxypropylamino group may enhance water solubility relative to the aromatic substituent in Methyl 3-(4-amino-3-hydroxyphenyl)prop-2-enoate, though this depends on protonation states.

b. (R)-Methyl 2-(di-i-propylcarbamoyloxy)pent-4-enoate
  • Structure: Pent-4-enoate backbone with a carbamate group at C2.
  • Synthesis : Prepared via stereoselective lithiation using s-BuLi and (R)-sparteine, emphasizing chiral induction .

Comparison: Replacing the carbamate group with a 3-hydroxypropylamino group eliminates stereochemical complexity (unless the amino group itself is chiral).

c. Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates
  • Structure : Imidazole ring fused with ester and aryl groups.
  • Synthesis: Derived from methyl 2-benzoylamino-3-arylaminobut-2-enoates via PPA-mediated cyclization .

Comparison :
The target compound lacks aromatic heterocycles, suggesting lower π-π stacking interactions and altered electronic properties. Its linear chain may improve metabolic stability compared to planar imidazole derivatives.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Functional Groups
Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate* C₉H₁₇NO₃ ~203.24 ~0.5–1.2 ~90–100 Ester, amino, hydroxyl
Methyl 3-(4-amino-3-hydroxyphenyl)prop-2-enoate C₁₀H₁₁NO₃ 193.20 1.74 72.55 Ester, aromatic amine, hydroxyl
(R)-Methyl 2-(di-i-propylcarbamoyloxy)pent-4-enoate C₁₃H₂₃NO₄ 265.33 ~2.5 ~60 Ester, carbamate

*Estimated values based on structural analogs.

Key Observations :

  • The target compound’s hydroxypropylamino group likely reduces LogP compared to carbamate or aryl-substituted analogs, enhancing hydrophilicity.
  • Higher PSA suggests stronger interactions with polar biological targets or solvents.

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